

# Technical Guide: Synthesis and Characterization of 2,2,6,6-Tetradeuteriooxan-4-one

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Compound of Interest		
Compound Name:	Tetrahydro-4-pyrone-d8	
Cat. No.:	B15290388	Get Quote

Disclaimer: Specific experimental data for 2,2,3,3,5,5,6,6-octadeuteriooxan-4-one is not readily available in the reviewed scientific literature. This guide therefore details the synthesis and characterization of a closely related and synthetically accessible analogue, 2,2,6,6-tetradeuteriooxan-4-one. The methodologies presented are based on established protocols for the deuteration of cyclic ketones and the synthesis of the parent compound, oxan-4-one (also known as tetrahydropyran-4-one).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

#### Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research. They serve as internal standards in mass spectrometry-based bioanalysis, tracers in metabolic studies, and can be used to probe reaction mechanisms.[5] The "kinetic isotope effect" can also be leveraged to modulate the metabolic stability of drug candidates.[4] This guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of 2,2,6,6-tetradeuteriooxan-4-one, a deuterated analogue of a common heterocyclic scaffold.

#### **Molecular Structure and Properties**

2,2,6,6-Tetradeuteriooxan-4-one is a saturated six-membered heterocyclic ketone. The deuterium atoms are specifically incorporated at the alpha-positions relative to the carbonyl group, which are the most accessible sites for hydrogen-deuterium exchange.



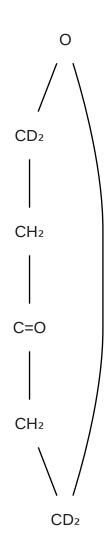
#### **Physicochemical Data**

The following table summarizes the key physicochemical properties of the parent compound, oxan-4-one, and the deuterated analogue.

Property	Oxan-4-one (Tetrahydropyran- 4-one)	2,2,6,6- Tetradeuteriooxan- 4-one (Predicted)	Data Source
Molecular Formula	C5H8O2	C5H4D4O2	[6]
Molecular Weight	100.12 g/mol	104.14 g/mol	[6]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	
Boiling Point	~166 °C	~166 °C	
Solubility	Very soluble in water	Very soluble in water	[7]
CAS Number	29943-42-8	Not available	[6]

## **Structural Diagram**





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Caption: Chemical structure of 2,2,6,6-tetradeuteriooxan-4-one.

### **Synthesis Protocol**

The synthesis of 2,2,6,6-tetradeuteriooxan-4-one can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the parent compound, tetrahydropyran-4-one, using deuterium oxide ( $D_2O$ ) as the deuterium source.[1]

#### **Materials and Reagents**

- Tetrahydropyran-4-one (CAS: 29943-42-8)
- Deuterium oxide (D2O, 99.8 atom % D)



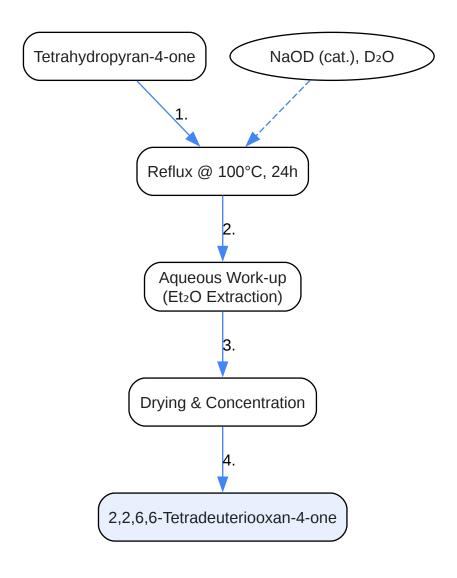
- Sodium deuteroxide (NaOD) in D<sub>2</sub>O (40 wt. %)
- Diethyl ether (anhydrous)
- Magnesium sulfate (anhydrous)
- Saturated sodium chloride solution (Brine)

#### **Experimental Procedure**

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydropyran-4-one (5.0 g, 50 mmol).
- Deuteration: Add deuterium oxide (20 mL) followed by a catalytic amount of 40% NaOD in D<sub>2</sub>O (0.5 mL).
- Reflux: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 24 hours under a nitrogen atmosphere to facilitate complete exchange at the α-positions.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Washing: Combine the organic layers and wash with brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
- Purification: The resulting crude product can be purified by vacuum distillation to yield 2,2,6,6-tetradeuteriooxan-4-one as a clear liquid.

#### **Synthetic Workflow Diagram**





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Caption: Synthetic workflow for 2,2,6,6-tetradeuteriooxan-4-one.

#### **Analytical Characterization**

The successful incorporation of deuterium and the purity of the final product can be confirmed using a combination of spectroscopic techniques.

#### **Spectroscopic Data Summary**

The following table outlines the expected spectroscopic data for the deuterated product in comparison to its non-deuterated precursor.



Technique	Oxan-4-one (Tetrahydropyran-4-one)[8] [9]	2,2,6,6-Tetradeuteriooxan- 4-one (Expected)
¹H NMR (CDCl₃)	δ ~3.8 (t, 4H, -O-CH <sub>2</sub> -), δ ~2.4 (t, 4H, -C(=O)-CH <sub>2</sub> -)	$\delta$ ~3.8 (s, 4H, -O-CH <sub>2</sub> -). The triplet at $\delta$ ~2.4 will be absent.
<sup>13</sup> C NMR (CDCl₃)	δ ~208 (C=O), δ ~68 (-O- CH <sub>2</sub> -), δ ~41 (-C(=O)-CH <sub>2</sub> -)	$\delta$ ~208 (C=O), $\delta$ ~68 (-O-CH <sub>2</sub> -), $\delta$ ~40 (-C(=O)-CD <sub>2</sub> -). The signal for the $\alpha$ -carbon will appear as a multiplet due to C-D coupling.
Mass Spec (EI)	m/z = 100 (M <sup>+</sup> )	m/z = 104 (M+). The molecular ion peak will be shifted by +4 mass units.
IR Spectroscopy	~2950 cm <sup>-1</sup> (C-H stretch), ~1720 cm <sup>-1</sup> (C=O stretch)	~2200 cm <sup>-1</sup> (C-D stretch), ~1720 cm <sup>-1</sup> (C=O stretch). Appearance of a C-D stretching band and diminished C-H stretching intensity.

#### Conclusion

This technical guide outlines a robust and straightforward method for the synthesis of 2,2,6,6-tetradeuteriooxan-4-one, a valuable isotopically labeled building block. The provided experimental protocol and expected analytical data serve as a comprehensive resource for researchers in drug discovery and related scientific fields requiring such specialized chemical tools for their studies. The principles of  $\alpha$ -deuteration are broadly applicable to other ketonecontaining scaffolds.[4][10]

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